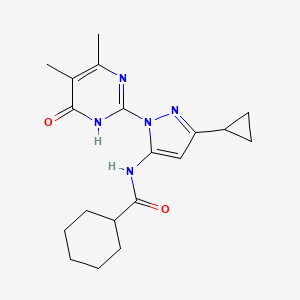

![molecular formula C10H11N3O2 B2542396 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(pyrazin-2-yl)methanone CAS No. 2034454-66-3](/img/structure/B2542396.png)

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(pyrazin-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of bicyclic compounds is a topic of interest in several of the provided papers. For instance, paper discusses the synthesis of 3-hydroxymethyl-2-azabicyclo[2.1.1]hexane, which is a precursor for methano-bridged pyrrolidines. The key step involves an electrophilic addition-rearrangement route to suppress unwanted oxygen neighboring group participation. Similarly, paper describes the photochemical synthesis of 2-azabicyclo[3.2.0]heptanes, which are advanced building blocks for drug discovery, including the synthesis of 2,3-ethanoproline. Paper details the synthesis of a 2-azabicyclo[3.1.0]hexane through the rearrangement of a spirocyclic epoxide, demonstrating the synthetic application of the reaction. These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of bicyclic compounds is crucial for their reactivity and potential applications. Paper discusses the synthesis of azabicyclo[3.2.0]heptan-7-ones from pyrrole, which involves substitution, hydrogenation, and cyclization steps. The stereochemistry of these compounds is important, as shown by the high degree of facial stereoselectivity in the hydrogenation step. The molecular structure of the compound "2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(pyrazin-2-yl)methanone" would similarly influence its reactivity and potential uses.

Chemical Reactions Analysis

The reactivity of bicyclic compounds is highlighted in several papers. Paper explores the photochemical nitrogen insertion into bicyclo[2.2.1]heptanones, resulting in the formation of lactams and alkenoic acid amides. Paper describes the diastereoselective intramolecular aziridination reaction to synthesize carboxylates, which can be transformed into pyranooxazolone and pyrrole derivatives. These reactions showcase the diverse reactivity of bicyclic compounds, which could be relevant for the compound "2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(pyrazin-2-yl)methanone."

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic compounds are influenced by their structure. Paper discusses the synthesis of a novel bicyclic oxalactam and its anionic ring-opening polymerization, resulting in a polyamide with varying cis/trans ratios. The solubility and thermal decomposition of the polyamide are also reported. These properties are important for the practical application of such compounds in materials science and could provide insights into the properties of the compound .

Aplicaciones Científicas De Investigación

Diastereoselective Synthesis and Biological Applications

Mukherjee and Das (2016) developed a diastereoselective intramolecular aziridination reaction to synthesize structurally and stereochemically diversified 2-oxa-7-azabicyclo[4.1.0]hept-3-en-1-yl carboxylates. These compounds, derived from 4-H-pyrans and spiropyrans, exhibit high structural and stereochemical diversity, making them valuable for evaluating biological and pharmacological activities through structure-activity relationship (SAR) studies. This research opens avenues for the synthesis of biologically relevant novel pyranooxazolone and pyrrole derivatives (Mukherjee & Das, 2016).

Polymerization and Material Science

Okada et al. (1990) synthesized a novel bicyclic oxalactam, 2-oxa-5-azabicyclo[2.2.2]octan-6-one, and explored its anionic ring-opening polymerization. This polymerization yielded a new polyamide containing cis- and trans-2,5-linked tetrahydropyran rings in the main chain, showcasing the potential of bicyclic oxalactams in materials science for creating polymers with unique properties and applications (Okada et al., 1990).

Anticancer and Antimicrobial Agents

Katariya, Vennapu, and Shah (2021) conducted a study on novel biologically potent heterocyclic compounds incorporating the bicyclic oxalactam structure for anticancer and antimicrobial applications. The synthesized compounds showed significant activity against cancer cell lines and pathogenic strains, highlighting the therapeutic potential of these structures in developing new pharmaceutical agents (Katariya, Vennapu, & Shah, 2021).

Propiedades

IUPAC Name |

2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(pyrazin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c14-10(9-4-11-1-2-12-9)13-5-8-3-7(13)6-15-8/h1-2,4,7-8H,3,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNRHTAQKMIHCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CO2)C(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(pyrazin-2-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

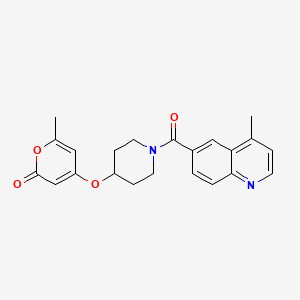

![(E)-2-cyano-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-N-(5-methyl-2-phenylpyrazol-3-yl)prop-2-enamide](/img/structure/B2542313.png)

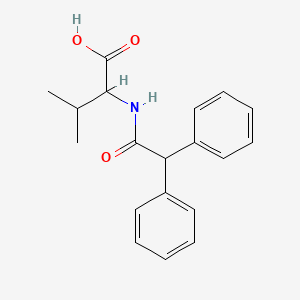

![(2-Oxo-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]amino}ethoxy)acetic acid](/img/structure/B2542314.png)

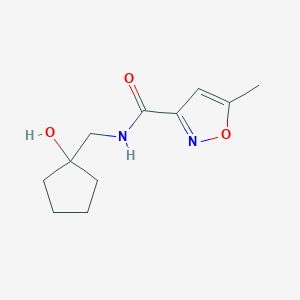

![4-cyclopropyl-1-(4-fluorophenyl)-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2542315.png)

![(2E)-2-[(3,4-dichlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate](/img/structure/B2542317.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2542322.png)

![Methyl 5-[(4-methylbenzoyl)amino]-2-furoate](/img/structure/B2542326.png)